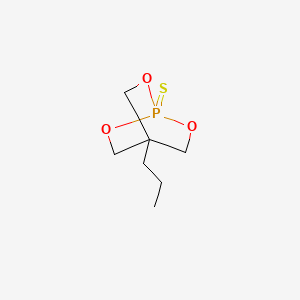![molecular formula C9H6N4 B13948032 Imidazo[4,5,1-jk][1,3,4]benzotriazepine CAS No. 435311-15-2](/img/structure/B13948032.png)
Imidazo[4,5,1-jk][1,3,4]benzotriazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[4,5,1-jk][1,3,4]benzotriazepine is a heterocyclic compound that belongs to the class of imidazobenzodiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes fused imidazole and benzotriazepine rings, contributes to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5,1-jk][1,3,4]benzotriazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[4,5,1-jk][1,3,4]benzotriazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced derivatives with altered electronic properties.
Applications De Recherche Scientifique
Imidazo[4,5,1-jk][1,3,4]benzotriazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of imidazo[4,5,1-jk][1,3,4]benzotriazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity as a GABA receptor modulator.
Imidazo[4,5-c]pyridine: Studied for its potential as a proton pump inhibitor and aromatase inhibitor.
Imidazo[1,2-a]pyrazine: Investigated for its acetylcholinesterase inhibitory activity and antioxidant properties.
Uniqueness
Imidazo[4,5,1-jk][1,3,4]benzotriazepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development.
Propriétés
Numéro CAS |
435311-15-2 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-2-7-4-11-12-6-13-5-10-8(3-1)9(7)13/h1-6H |
Clé InChI |
KIGATMFIFBWPJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)N=CN3C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)




![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)

![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)



